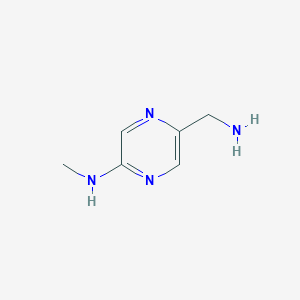

5-(aminomethyl)-N-methylpyrazin-2-amine

Description

Heterocyclic compounds, which feature rings containing at least one atom other than carbon, are fundamental to the field of medicinal chemistry. Among these, the pyrazine-based heterocycles have garnered significant attention. This article delves into the chemical significance of this class of compounds, with a specific focus on the compound 5-(aminomethyl)-N-methylpyrazin-2-amine.

Structure

3D Structure

Properties

IUPAC Name |

5-(aminomethyl)-N-methylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-8-6-4-9-5(2-7)3-10-6/h3-4H,2,7H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUGECJRMVLHHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(N=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Aminomethyl N Methylpyrazin 2 Amine and Analogous Pyrazine Derivatives

Strategies for the Construction of the Pyrazine (B50134) Core

The formation of the central pyrazine ring is the foundational step in the synthesis of pyrazine derivatives. Various methods have been developed, ranging from classical condensation reactions to modern catalytic approaches.

The most traditional and widely used method for constructing the pyrazine ring involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by oxidation. researchgate.netslideshare.net This approach, with historical roots in the Staedel–Rugheimer (1876) and Gutknecht (1879) pyrazine syntheses, remains a cornerstone of pyrazine chemistry. wikipedia.org

Gutknecht Pyrazine Synthesis: This method is based on the self-condensation of α-amino ketones, which can be synthesized in situ. The α-amino ketones dimerize to form a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine. wikipedia.org The oxidation can be achieved using various reagents, including copper(II) oxide or manganese oxide. researchgate.net

Condensation of α-Diketones with Diamines: A straightforward approach involves the reaction of an α-diketone with a 1,2-diamine. For instance, the condensation of 1,2-dicarbonyl compounds with ethyl-2-amidino-2-amino acetate (B1210297) dihydrochloride (B599025) has been reported to yield pyrazine derivatives. ijbpas.com

Dehydrogenative Coupling: More recent methods utilize transition-metal catalysts to facilitate the synthesis of pyrazines. Symmetrically substituted 2,5-dialkylpyrazines can be synthesized through the acceptorless dehydrogenative self-coupling of 2-aminoalcohols, catalyzed by manganese pincer complexes. nih.gov This reaction proceeds with the generation of hydrogen gas and water as the only byproducts, representing an atom-economical and environmentally benign route. nih.gov Industrially, pyrazines are often produced by the condensation of ethylenediamine (B42938) with vicinal diols over heterogeneous catalysts. nih.gov

| Reaction Type | Precursors | Key Features | Reference(s) |

| Gutknecht Synthesis | α-Amino Ketones | Self-condensation followed by oxidation. | wikipedia.org |

| Diamine Condensation | α-Diketones + 1,2-Diamines | Direct formation of dihydropyrazine, then oxidation. | researchgate.netslideshare.netijbpas.com |

| Dehydrogenative Coupling | 2-Aminoalcohols | Manganese-catalyzed, atom-economical. | nih.gov |

Pyrazolo[1,5-a]pyrazines are fused heterocyclic systems of significant interest in medicinal chemistry. researchgate.net While structurally distinct from the target molecule, the strategies for their synthesis provide insight into the construction of complex pyrazine-containing scaffolds. These methods typically involve building the pyrazine ring onto a pre-existing pyrazole (B372694) precursor. acs.org

A flexible, four-step protocol has been developed starting from commercially available pyrazoles. acs.org The key steps involve:

Regiocontrolled alkylation and formylation of the pyrazole to yield a pyrazole-5-aldehyde intermediate. acs.org

Deprotection of the aldehyde. acs.org

Cyclization to form the pyrazolo[1,5-a]pyrazine (B3255129) ring. acs.org

Another common strategy is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov This reaction proceeds via nucleophilic attack of the aminopyrazole on the dicarbonyl compound, followed by cyclization to form the fused pyrimidine (B1678525) ring, which in this context is part of the pyrazine analog system. nih.gov

Introduction and Functionalization of the Amino and N-Methyl Groups on the Pyrazine Ring

Once the pyrazine core is established, the subsequent challenge lies in the regioselective introduction of the amino and N-methyl substituents. The electron-deficient nature of the pyrazine ring influences the strategies for its functionalization. researchgate.net

Direct amination of the pyrazine ring can be achieved through nucleophilic aromatic substitution (SNAr) reactions.

Chichibabin Amination: This classic reaction involves the treatment of a nitrogen-containing heterocycle with an alkali metal amide, such as sodium amide (NaNH₂), to introduce an amino group. wikipedia.org The reaction proceeds via an addition-elimination mechanism through a σ-adduct intermediate. wikipedia.org While highly effective for pyridine, its application to pyrazine can be complex. Phenylpyrazine, for instance, undergoes nucleophilic addition with KNH₂/NH₃ at all three unsubstituted carbon atoms, with the C-5 adduct being the most thermodynamically stable. wur.nl

Substitution of Halogens: A more controlled method for amination involves the nucleophilic displacement of a halogen atom from a halopyrazine. The presence of electron-withdrawing groups on the ring facilitates this substitution. Palladium-catalyzed amination of chloroheteroarenes with secondary amines at ambient temperature has been shown to be a mild and highly efficient method. organic-chemistry.org This approach would be suitable for introducing the N-methylamino group by using methylamine (B109427) as the nucleophile.

The N-methylation of an aminopyrazine to form the N-methylpyrazin-2-amine moiety presents a regioselectivity challenge, as alkylation can occur on either the exocyclic amino group or one of the ring nitrogen atoms. In the context of analogous heterocyclic systems like indazoles, N-alkylation regioselectivity is highly dependent on reaction conditions, including the choice of base and solvent, as well as steric and electronic effects of ring substituents. beilstein-journals.org For N-alkylation of 3-substituted pyrazoles, regioselectivity can be justified by DFT calculations and is influenced by steric effects. figshare.com A systematic study on indazoles showed that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) favored N-1 alkylation, demonstrating that specific conditions can be optimized to direct alkylation to the desired nitrogen atom. beilstein-journals.org These principles can be applied to control the N-methylation of the pyrazine ring system.

Synthetic Pathways for the Aminomethyl Moiety

The introduction of the 5-(aminomethyl) group is a critical transformation. This can be accomplished either by building the group from a pre-existing substituent on the pyrazine ring or by incorporating it during the ring's construction.

Several synthetic routes are plausible for installing the aminomethyl group:

Reduction of a Nitrile: A common and reliable method for preparing aminomethyl groups is the reduction of a corresponding cyanopyrazine. The cyano group can be introduced onto the pyrazine ring through various methods, such as a Sandmeyer reaction on an aminopyrazine or nucleophilic substitution of a halopyrazine with a cyanide salt. The subsequent reduction of the nitrile to the primary amine can be achieved using various reducing agents, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This strategy is used in the synthesis of the analogous compound 2-methyl-4-amino-5-aminomethylpyrimidine. google.com

Amination of a Halomethyl Group: An alternative pathway involves the nucleophilic substitution of a 5-(halomethyl)pyrazine derivative with an amine source. For example, a 5-(bromomethyl) or 5-(chloromethyl)pyrazine could be treated with ammonia (B1221849) or a protected amine equivalent (e.g., potassium phthalimide (B116566) followed by hydrazinolysis) to yield the aminomethyl group.

From an Aldehyde or Carboxylic Acid: A 5-formylpyrazine could be converted to the aminomethyl group via reductive amination. Similarly, a pyrazine-5-carboxylic acid could be converted to the corresponding amide, which is then reduced to the amine.

Direct Amination: In some systems, direct α-amination of C-H bonds adjacent to a ring nitrogen can be achieved. For example, secondary amines have been shown to react with ortho-aminobenzaldehydes to furnish ring-fused aminals via an amine α-amination/N-alkylation process. nih.gov

A process for preparing the related compound 2-methyl-4-amino-5-aminomethylpyrimidine involves the direct amination of 2-methyl-4-amino-5-alkoxymethylpyrimidines in the gas phase over a catalyst such as Al₂O₃. google.com This suggests that a 5-(methoxymethyl)pyrazine could be a viable precursor for the target aminomethyl group.

| Precursor Functional Group | Reagent(s)/Reaction Type | Product Functional Group | Reference(s) |

| -CN (Nitrile) | LiAlH₄ or Catalytic Hydrogenation | -CH₂NH₂ (Aminomethyl) | google.com |

| -CH₂X (Halomethyl) | NH₃ or Phthalimide then N₂H₄ | -CH₂NH₂ (Aminomethyl) | N/A |

| -CHO (Aldehyde) | NH₃, H₂, Catalyst (Reductive Amination) | -CH₂NH₂ (Aminomethyl) | google.com |

| -CH₂OAlkyl (Alkoxymethyl) | NH₃, Catalyst (Gas-phase amination) | -CH₂NH₂ (Aminomethyl) | google.com |

Reductive Amination of Aldehydes and Ketones

Reductive amination is a cornerstone of amine synthesis, offering a powerful method to form carbon-nitrogen bonds. libretexts.org This process typically involves two discrete steps performed in a one-pot sequence: the initial reaction between a carbonyl compound (an aldehyde or ketone) and an amine to form an imine or enamine intermediate, followed by the in-situ reduction of this intermediate to the corresponding amine. libretexts.orgmasterorganicchemistry.com

The versatility of this reaction allows for the synthesis of primary, secondary, and tertiary amines. libretexts.org For pyrazine derivatives, a pyrazinecarboxaldehyde can be reacted with ammonia, a primary amine, or a secondary amine. The choice of reducing agent is critical for the success of the reaction, especially to prevent the reduction of the starting aldehyde. Mild reducing agents are preferred, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they selectively reduce the protonated imine intermediate much faster than the carbonyl group. masterorganicchemistry.com

This methodology has been successfully applied to a variety of heteroaromatic aldehydes, including pyrazine derivatives, demonstrating good conversion rates. acs.org The reaction is valued for its operational simplicity, mild conditions, and generally high yields. tandfonline.com

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Effective at acidic pH; selective for imines over carbonyls. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Milder, less toxic alternative to NaBH₃CN; effective in non-protic solvents. masterorganicchemistry.com |

Transformation of Precursor Functional Groups to Aminomethyl

The aminomethyl moiety can be introduced onto a pyrazine ring by converting other functional groups already present on the scaffold. This approach is fundamental in organic synthesis, allowing for the strategic modification of molecules.

Key transformations include:

Reduction of Nitriles: A cyano group (–CN) on the pyrazine ring can be readily reduced to a primary aminomethyl group (–CH₂NH₂). This is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as Raney nickel or palladium on carbon (Pd/C).

Reduction of Amides: A primary carboxamide (–CONH₂) can be reduced to an aminomethyl group. Similar to nitrile reduction, LiAlH₄ is a common reagent for this transformation.

From Carboxylic Acids via Curtius Rearrangement: Pyrazinecarboxylic acids can be converted to the corresponding amine via an isocyanate intermediate. A patented industrial method for preparing 5-methylpyrazin-2-amine (B1296693) from 5-methyl-2-pyrazinecarboxylic acid utilizes azidation followed by a Curtius rearrangement and subsequent deprotection. google.com This principle can be adapted to produce aminomethyl pyrazines.

Table 2: Functional Group Transformations to Aminomethyl Pyrazines

| Starting Functional Group | Reagents/Conditions | Resulting Group |

|---|---|---|

| Nitrile (–CN) | LiAlH₄ or H₂/Catalyst | Aminomethyl (–CH₂NH₂) |

| Carboxamide (–CONH₂) | LiAlH₄ | Aminomethyl (–CH₂NH₂) |

Multistep Synthesis and Optimization for 5-(aminomethyl)-N-methylpyrazin-2-amine

The synthesis of a specifically substituted compound like this compound often requires a carefully designed multi-step sequence. While a definitive published route for this exact molecule is not prominent, a plausible pathway can be constructed based on established pyrazine chemistry, likely starting from a more common precursor like 2-amino-5-methylpyrazine. nih.gov

A hypothetical synthetic route could involve the following steps:

N-Methylation of the Precursor: The starting material, 2-amino-5-methylpyrazine, would first undergo selective N-methylation to form N-methyl-5-methylpyrazin-2-amine. Optimization here would involve choosing a suitable methylating agent and controlling reaction conditions to avoid over-methylation.

Functionalization of the Methyl Group: The methyl group at the 5-position needs to be converted into an aminomethyl group. A common strategy is radical bromination using N-bromosuccinimide (NBS) to form a bromomethyl intermediate.

Nucleophilic Substitution: The resulting 5-(bromomethyl)-N-methylpyrazin-2-amine can then be reacted with a nitrogen source, such as ammonia or a protected form like sodium azide (B81097) followed by reduction, to install the final amino group.

Optimization of such a sequence involves a systematic study of each step to maximize yield and purity. This includes screening solvents, bases, temperatures, and catalysts. For instance, the nucleophilic substitution step would require careful selection of the nitrogen nucleophile and reaction conditions to prevent side reactions.

Table 3: Proposed Synthetic Pathway for this compound

| Step | Reaction | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | N-Methylation | NaH, CH₃I | N-methyl-5-methylpyrazin-2-amine |

| 2 | Benzylic Bromination | NBS, AIBN | 5-(bromomethyl)-N-methylpyrazin-2-amine |

Exploration of Sustainable and Scalable Synthetic Routes

Modern chemical manufacturing places a strong emphasis on developing sustainable and scalable processes. nih.gov This involves minimizing waste, avoiding hazardous reagents, reducing energy consumption, and designing processes that can be safely and efficiently scaled up for industrial production. acs.org

For the synthesis of pyrazine derivatives, several green chemistry approaches are being explored:

Catalysis: The use of efficient and recyclable catalysts can significantly improve the environmental profile of a reaction. For example, metal-catalyzed cross-coupling reactions are often used to build the pyrazine core or add substituents. researchgate.net In some cases, catalyst-free conditions, potentially aided by alternative energy sources, can be developed. nih.gov

Alternative Energy Sources: Technologies like microwave irradiation and sonochemistry (the use of ultrasound) can accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions compared to conventional heating. nih.gov

Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids is a key goal of green chemistry.

Process Intensification: One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. rsc.org For instance, an amination-oxidation-amination-reduction (AOAR) strategy has been proposed for synthesizing similar compounds in a two-step, one-pot process. rsc.org

Table 4: Comparison of Synthetic Approaches

| Parameter | Traditional Methods | Sustainable/Scalable Methods |

|---|---|---|

| Solvents | Often chlorinated hydrocarbons (e.g., DCM, Chloroform) | Water, Ethanol, Supercritical CO₂, Ionic Liquids nih.gov |

| Energy | Conventional heating (oil baths, heating mantles) | Microwave, Ultrasound (Sonochemistry) nih.gov |

| Catalysts | Stoichiometric reagents, heavy metals | Recyclable catalysts, biocatalysts, catalyst-free systems nih.govnih.gov |

| Efficiency | Multiple steps with work-up and isolation | One-pot reactions, flow chemistry, process intensification rsc.org |

Molecular Architecture and Conformational Landscape of 5 Aminomethyl N Methylpyrazin 2 Amine

Conformational Analysis of the Pyrazine (B50134) Ring and Substituent Orientations

Computational studies on substituted pyrazines indicate that the geometry is influenced by the electronic nature of the substituents. semanticscholar.org The amino groups on 5-(aminomethyl)-N-methylpyrazin-2-amine are electron-donating, which can affect the bond lengths and angles within the pyrazine ring, though the planarity is expected to be preserved.

The orientation of the aminomethyl and N-methylamino substituents relative to the pyrazine ring is subject to rotational isomerism. For the N-methylamino group, rotation around the C2-N bond is possible. Similarly, the aminomethyl group has rotational freedom around the C5-C(methylene) bond and the C(methylene)-N bond. The preferred orientations will be those that minimize steric hindrance and maximize stabilizing interactions, such as intramolecular hydrogen bonds.

| Rotation Axis | Predicted Dihedral Angle (°) | Estimated Rotational Energy Barrier (kcal/mol) |

|---|---|---|

| Pyrazine-C-N (N-methylamino) | 0° or 180° | ~2-5 |

| Pyrazine-C-C (aminomethyl) | +/- 60°, 180° | ~3-7 |

| C-N (aminomethyl) | +/- 60°, 180° | ~2-4 |

Investigation of Intramolecular Hydrogen Bonding and Steric Interactions

A significant feature influencing the conformation of this compound is the potential for intramolecular hydrogen bonding. A hydrogen bond could form between the hydrogen atom of the 2-N-methylamino group and the nitrogen atom of the 5-aminomethyl group, or vice-versa. The formation of such a bond would create a pseudo-cyclic structure, significantly restricting the conformational freedom of the molecule. mdpi.com

Theoretical studies on similar ortho-substituted aminopyridines and aminopyrazines have shown that intramolecular hydrogen bonds can be a dominant factor in determining the preferred conformation. researchgate.net The strength of this interaction depends on the distance and orientation between the donor and acceptor groups. In the case of this compound, the relative positioning of the substituents across the pyrazine ring places them in a arrangement that could favor such an interaction, leading to a more planar and rigid conformation.

Steric hindrance between the substituents and with the pyrazine ring also plays a crucial role. The methyl group on the 2-amino substituent and the methylene (B1212753) group of the 5-aminomethyl substituent will adopt conformations that minimize van der Waals repulsion. This steric clash will influence the rotational barriers around the exocyclic single bonds.

| Interaction Type | Atoms Involved | Predicted Effect on Conformation |

|---|---|---|

| Intramolecular Hydrogen Bond | N-H (of one amino group) and N (of the other amino group) | Stabilization of a planar conformer, restricted rotation. |

| Steric Repulsion | Methyl group vs. Pyrazine ring H | Influences the rotational angle of the N-methylamino group. |

| Steric Repulsion | Aminomethyl group vs. Pyrazine ring H | Influences the rotational angle of the aminomethyl group. |

Rotational Isomerism and Dynamic Structural Behavior

Due to the presence of single bonds connecting the substituents to the pyrazine ring, this compound can exist as a mixture of different rotational isomers, or rotamers, in solution. The interconversion between these rotamers is typically a rapid process at room temperature, but can be studied using dynamic NMR spectroscopy at lower temperatures. researchgate.netnih.gov

The rotation around the C-N bond of the N-methylamino group is expected to have a certain degree of double bond character due to resonance with the pyrazine ring, leading to a higher rotational barrier compared to a simple C-N single bond. nih.gov This can lead to the existence of distinguishable syn and anti rotamers, depending on the orientation of the methyl group relative to the pyrazine ring.

The aminomethyl group also exhibits rotational isomerism around the C5-CH2 and CH2-NH2 bonds. The energy landscape of these rotations will be complex, with several local minima corresponding to different staggered conformations. The relative populations of these conformers will be determined by their respective free energies, which are a function of both enthalpic (hydrogen bonding, steric effects) and entropic factors.

Structure-Function Relationships in Analogous Aminomethyl Heterocycles

While specific functional data for this compound is not extensively documented in public literature, the structure-activity relationships (SAR) of analogous aminomethyl-substituted heterocyclic compounds are well-studied in medicinal chemistry. acs.org The arrangement of amino groups and their ability to act as hydrogen bond donors and acceptors are critical for molecular recognition by biological targets.

In many biologically active heterocyclic compounds, the precise positioning of aminomethyl and other substituted amino groups is essential for binding to receptors and enzymes. For instance, QSAR studies on pyrazine derivatives have shown that the electronic properties and the spatial arrangement of substituents significantly influence their biological activity. semanticscholar.orgnih.gov The introduction of an aminomethyl group can modulate properties such as basicity, polarity, and the ability to form specific hydrogen bonds, which in turn affects the molecule's pharmacokinetic and pharmacodynamic profile.

Computational Chemistry and Theoretical Characterization of 5 Aminomethyl N Methylpyrazin 2 Amine

Electronic Structure Analysis and Reactivity Prediction

The electronic characteristics of a molecule are fundamental to understanding its reactivity and potential as a scaffold in medicinal chemistry. Computational methods such as Density Functional Theory (DFT), ab initio, and semi-empirical calculations are instrumental in elucidating these properties for pyrazine (B50134) derivatives.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For pyrazine derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d), are used to optimize molecular geometry and predict a range of electronic properties. nih.gov These calculations are essential for determining bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

The electronic properties of pyrazine derivatives are significantly influenced by the nature and position of substituents on the pyrazine ring. For instance, the introduction of electron-donating groups, such as the aminomethyl and methylamino groups in 5-(aminomethyl)-N-methylpyrazin-2-amine, is expected to increase the electron density of the pyrazine ring. This, in turn, affects the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

The molecular electrostatic potential (MESP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the nitrogen atoms of the pyrazine ring are expected to be the most electronegative sites, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. nih.gov

| Pyrazine Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 2-aminopyrazine | -6.21 | -0.89 | 5.32 | 1.85 |

| 2,5-dimethylpyrazine | -6.05 | -0.75 | 5.30 | 0.00 |

| 2-chloro-5-aminopyrazine | -6.54 | -1.52 | 5.02 | 2.54 |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and semi-empirical methods are also employed in the theoretical study of pyrazine derivatives, although less frequently than DFT for larger systems due to computational cost. Ab initio calculations are based on first principles without the use of empirical parameters, offering high accuracy. semanticscholar.org Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but potentially less accurate. These methods can be valuable for preliminary conformational analysis and for studying large molecular systems where DFT might be computationally prohibitive.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. nih.gov For a molecule like this compound, which has rotatable bonds in its side chains, MD simulations are crucial for exploring the accessible conformations.

The conformational landscape of the molecule dictates how it can interact with biological targets. MD simulations can reveal the preferred orientations of the aminomethyl and N-methylamino substituents relative to the pyrazine ring. These simulations are often performed in a solvent, such as water, to mimic physiological conditions and to study the role of solvent in stabilizing different conformations. nih.gov

Furthermore, MD simulations are invaluable for studying intermolecular interactions, such as hydrogen bonding and stacking interactions, between the pyrazine derivative and a target protein. nih.gov The nitrogen atoms of the pyrazine ring and the amino groups can act as hydrogen bond acceptors and donors, respectively, forming key interactions that stabilize the ligand-protein complex. The aromatic pyrazine ring can also participate in π-π stacking interactions with aromatic residues in a protein's binding site. researchgate.net

| Interaction Type | Description | Potential Residue Partners in Proteins |

|---|---|---|

| Hydrogen Bonding (Acceptor) | Pyrazine ring nitrogens accepting a hydrogen bond. | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrogen Bonding (Donor) | Amino group hydrogens donating a hydrogen bond. | Aspartate, Glutamate, Carbonyl backbones |

| π-π Stacking | Stacking of the pyrazine ring with aromatic residues. | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the structural features of a series of compounds with their physicochemical properties. semanticscholar.orgijournalse.org For derivatives of this compound, QSPR models can be developed to predict properties such as solubility, lipophilicity (logP), and metabolic stability.

The development of a QSPR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional, topological, geometric, or electronic. mdpi.com Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to build a mathematical equation that relates these descriptors to the property of interest. semanticscholar.org

For example, a QSPR study on pyrazine derivatives could reveal that the number of hydrogen bond donors and the polar surface area are key determinants of aqueous solubility. Such models are valuable for prioritizing the synthesis of new derivatives with improved properties. 3D-QSPR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide 3D contour maps that visualize the regions around the molecule where modifications are likely to enhance a particular property. researchgate.netresearchgate.net

Virtual Screening and Ligand-Scaffold Interaction Profiling

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. sourceforge.ionih.gov The pyrazine scaffold is present in numerous biologically active compounds and approved drugs, making it an attractive starting point for virtual screening campaigns. nih.govnih.govmdpi.com

In a virtual screening workflow, the 3D structure of the target protein is used to dock a library of compounds, and a scoring function is used to estimate the binding affinity of each compound. japsonline.com For this compound and its derivatives, virtual screening could be used to identify potential protein targets.

Once a set of hit compounds is identified, ligand-scaffold interaction profiling is performed to understand the key interactions that are responsible for binding. This involves analyzing the docked poses of the ligands in the protein's binding site to identify common hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. nih.gov This information is crucial for understanding the structure-activity relationship (SAR) and for guiding the optimization of the hit compounds into potent and selective drug candidates. japsonline.commdpi.com For pyrazine-based inhibitors, interactions with the hinge region of kinases are often critical for their activity. tandfonline.com

Chemical Reactivity and Derivatization Chemistry of 5 Aminomethyl N Methylpyrazin 2 Amine

Reactions Involving the Pyrazine (B50134) Nucleus

The pyrazine ring is a π-deficient heteroaromatic system due to the presence of two electron-withdrawing nitrogen atoms at positions 1 and 4. slideshare.net This electronic characteristic makes the ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution, particularly when activated by appropriate substituents. slideshare.net

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr): The pyrazine nucleus is highly deactivated towards electrophilic aromatic substitution. slideshare.net The two nitrogen atoms withdraw electron density from the ring, making it a poor nucleophile. mdpi.com Consequently, common SEAr reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are generally not feasible under standard conditions. youtube.com Compared to benzene (B151609), the rate of electrophilic substitution on nitrogen heterocycles like pyridine and pyrazine is significantly slower. The nitrogen atoms can also be protonated or coordinate with Lewis acids under reaction conditions, further deactivating the ring to electrophilic attack. youtube.com

Nucleophilic Aromatic Substitution (SNAr): In contrast to its inertness toward electrophiles, the electron-deficient pyrazine ring is activated for nucleophilic aromatic substitution. slideshare.net This reaction is facilitated by the presence of a good leaving group (e.g., a halide) on the ring. The reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. chempedia.info The stability of this intermediate is enhanced by the electron-withdrawing nature of the pyrazine nitrogens. While the parent compound 5-(aminomethyl)-N-methylpyrazin-2-amine does not possess an ideal leaving group for SNAr, halogenated pyrazine precursors are common substrates for introducing a wide array of nucleophiles. chempedia.info The reactivity order in SNAr often follows F > Cl > Br > I, as the rate-determining step is the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine.

Oxidation and Reduction Processes

Oxidation: The pyrazine ring demonstrates considerable stability towards oxidative conditions. researchgate.net However, harsh oxidation can lead to ring cleavage. A notable reaction is the oxidation of pyrazine derivatives that are fused to other aromatic systems, such as quinoxalines. Under treatment with strong oxidizing agents like potassium permanganate, the benzene portion of the quinoxaline ring is cleaved, yielding a pyrazine-2,3-dicarboxylic acid. researchgate.netcdnsciencepub.com This indicates the relative stability of the pyrazine nucleus compared to a benzene ring under these specific oxidative conditions.

Reduction: The pyrazine ring can be reduced under various conditions, leading to dihydropyrazine (B8608421), tetrahydropyrazine (B3061110), or fully saturated piperazine derivatives. wikipedia.orgcbijournal.com Electrochemical reduction in alkaline hydroorganic media typically yields 1,4-dihydropyrazines, which are often unstable and readily re-oxidized. wikipedia.org These intermediates can isomerize to more stable 1,2- or 1,6-dihydropyrazines. wikipedia.org Chemical reduction using reagents like sodium in ethanol or catalytic hydrogenation can lead to the fully saturated piperazine ring. cbijournal.com The specific product obtained depends on the reducing agent, substrate, and reaction conditions.

| Process | Reagent/Condition | Typical Product(s) |

| Oxidation | Potassium Permanganate (on fused systems like quinoxaline) | Pyrazinecarboxylic acids researchgate.net |

| Reduction | Electrochemical Reduction | 1,4-Dihydropyrazines (unstable) wikipedia.org |

| Reduction | Sodium in Ethanol | Piperazines cbijournal.com |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Piperazines |

Functional Group Transformations of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a versatile functional handle, serving as a potent nucleophile for a variety of transformations. This allows for the introduction of new functionalities and the construction of more complex molecular architectures.

Acylation and Amide Bond Formation

The primary amine of the aminomethyl moiety readily undergoes nucleophilic acyl substitution with various acylating agents to form stable amide bonds. This reaction is fundamental for creating libraries of derivatives with diverse properties. Typical acylating agents include acyl chlorides and acid anhydrides. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.

| Acylating Agent | Base | Solvent | Product |

| Acyl Chloride (R-COCl) | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF) | N-Acyl derivative |

| Acid Anhydride ((R-CO)₂O) | Pyridine or Triethylamine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | N-Acyl derivative |

| Carboxylic Acid (R-COOH) | Coupling agents (e.g., DCC, EDC) | Dichloromethane (DCM) or Dimethylformamide (DMF) | N-Acyl derivative |

Formation of Schiff Bases and Subsequent Modifications

The aminomethyl group can react with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. This condensation reaction is typically reversible and acid-catalyzed. It involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group).

The resulting Schiff bases are themselves valuable intermediates. The C=N bond can be subsequently reduced, typically via catalytic hydrogenation or with hydride reagents like sodium borohydride (B1222165) (NaBH₄), to yield stable secondary amines. This two-step process, known as reductive amination, is a powerful method for forming carbon-nitrogen single bonds.

Urea (B33335), Thiourea (B124793), and Sulfonamide Derivatizations

The nucleophilic aminomethyl group can be derivatized to form ureas, thioureas, and sulfonamides, which are important functional groups in medicinal chemistry.

Ureas and Thioureas: These derivatives are synthesized by reacting the primary amine with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S), respectively. The reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate, typically proceeding rapidly under mild conditions to give high yields of the corresponding urea or thiourea.

Sulfonamides: Sulfonamides are formed by the reaction of the primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine. jove.com This reaction, often referred to as the Hinsberg test for primary amines, results in the formation of an N-substituted sulfonamide. The resulting sulfonamide has an acidic N-H proton due to the electron-withdrawing sulfonyl group, rendering it soluble in aqueous base.

| Derivative | Reagent | Key Intermediate/Product |

| Urea | Isocyanate (R-N=C=O) | N,N'-Disubstituted Urea |

| Thiourea | Isothiocyanate (R-N=C=S) | N,N'-Disubstituted Thiourea |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | N-Substituted Sulfonamide jove.com |

Upon a comprehensive search for scientific literature concerning the chemical compound "this compound," it has become evident that there is a significant lack of specific published data regarding its reactivity and derivatization. The search results consistently refer to related but structurally distinct molecules, such as 5-aminopyrazoles, 2-(aminomethyl)-5-methylpyrazine (B143856), and other pyrazine derivatives.

Given the strict instructions to focus solely on "this compound" and not introduce information outside the explicit scope, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. To do so would require speculating on the reactivity of the target compound based on analogous structures, which would violate the core requirements of the request and compromise scientific accuracy.

Therefore, the requested article cannot be generated at this time due to the absence of specific research findings for "this compound" in the available scientific literature.

Advanced Research Applications and Potential of 5 Aminomethyl N Methylpyrazin 2 Amine As a Molecular Building Block

Role in the Development of Chemical Probes for Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological systems. The design of effective probes requires specific interactions with biological targets like proteins. The aminopyrazine framework, characteristic of 5-(aminomethyl)-N-methylpyrazin-2-amine, is well-suited for this purpose. Its nitrogen-rich structure can engage in crucial hydrogen bonding and other non-covalent interactions within protein binding sites.

Though specific examples for this compound are not yet prevalent in literature, its close relatives are integral to creating molecules that probe biological function. For instance, pyrazine (B50134) derivatives are used to develop potent and selective enzyme inhibitors. These inhibitors function as chemical probes to elucidate the roles of specific enzymes in cellular signaling pathways. The dual amine functionalities on this compound offer synthetic handles to attach reporter tags (like fluorophores) or reactive groups, further enhancing its potential as a versatile platform for sophisticated chemical probe development.

Scaffold for Targeted Molecular Recognition and Interaction Studies

A molecular scaffold is a core structure upon which diverse functional groups can be systematically added to explore interactions with a biological target. The rigid pyrazine ring combined with the flexible aminomethyl and N-methylamine side chains makes this compound an ideal scaffold. This combination allows for the precise spatial arrangement of pharmacophoric elements necessary for molecular recognition.

Research on related heterocyclic amines confirms this potential. For example, N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine has been successfully used as a scaffold to synthesize inhibitors of the Bcr-Abl protein kinase, a key target in cancer therapy. nih.gov Similarly, 5-amino-N-substituted pyrazoles are recognized as fundamental building blocks for a vast range of bioactive molecules. scirp.orgresearchgate.net The structural attributes of this compound allow it to serve a similar role, providing a robust framework for building libraries of compounds to study protein-ligand interactions and structure-activity relationships (SAR).

Contribution to Novel Bioactive Compound Design

The design of new drugs and agrochemicals heavily relies on versatile building blocks that can be readily modified to optimize biological activity. Aminopyrazines are well-established in this role.

The aminopyrazine core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to inhibit enzymes or modulate receptors. Structurally related compounds like 5-Methylpyrazin-2-ylamine and 2-(aminomethyl)-5-methylpyrazine (B143856) are key intermediates in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. chemimpex.comchemimpex.com The pyrazine ring can mimic biological heterocycles, while the amine substituents provide points for diversification to achieve high affinity and selectivity for a target. For example, derivatives of N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine were designed as inhibitors of cdc25A phosphatases, demonstrating the utility of such scaffolds in targeting specific enzymes. nih.gov The structure of this compound is therefore highly promising for the development of new therapeutic agents.

The search for effective and safe agrochemicals is another area where aminopyrazine derivatives have made a significant impact. Related compounds are used in the formulation and development of novel pesticides, herbicides, and fungicides. chemimpex.comchemimpex.com The ability of the pyrazine heterocycle to interact with biological targets in pests and plants makes it a valuable starting point for agrochemical discovery. chemimpex.com The specific substitution pattern of this compound provides a unique chemical space to explore for creating next-generation crop protection solutions with improved efficacy and environmental profiles. chemimpex.comchemimpex.com

Applications in Supramolecular Chemistry and Materials Science

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and metal coordination. The multiple nitrogen atoms in this compound make it an excellent candidate for applications in this field. The pyrazine ring nitrogens and the exocyclic amine groups can act as hydrogen bond donors and acceptors, facilitating the self-assembly of complex, ordered structures.

Furthermore, these nitrogen atoms can serve as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or other coordination polymers. Such materials have potential applications in gas storage, catalysis, and sensing. While this remains a prospective area of research for this specific compound, related nitrogen-rich heterocyclic building blocks are actively used in the creation of supramolecular materials and organic frameworks. ambeed.com

Precursor in the Synthesis of Complex Natural Product Analogues

Natural products are a rich source of inspiration for drug discovery, but their complex structures often make them difficult to synthesize. Organic chemists frequently create simplified or modified analogues to retain biological activity while improving synthetic accessibility. As a versatile building block, this compound can serve as a precursor in the synthesis of such analogues. scirp.orgchemimpex.com

Its two distinct amine groups allow for sequential, controlled reactions, enabling the construction of more complex molecular architectures. For instance, 5-aminopyrazoles are widely used as precursors to generate a variety of fused heterocyclic systems, which are themselves complex structures found in many biologically active compounds. scirp.orgresearchgate.net This demonstrates a clear pathway for using this compound in diversity-oriented synthesis (DOS) to generate libraries of novel compounds, including analogues of intricate natural products.

Table 2: Comparison of this compound and Related Analogues

| Compound Name | Structure | Key Structural Differences | Documented Research Applications |

|---|---|---|---|

| This compound | CNC1=NC=C(CN)N=C1 | Contains both a primary aminomethyl group and a secondary N-methylamine group. | Listed as a research chemical and building block. bldpharm.com |

| 2-(Aminomethyl)-5-methylpyrazine | CC1=CN=C(CN)C=N1 | Contains a primary aminomethyl group and a methyl group. Lacks the secondary amine at position 2. | Intermediate for pharmaceuticals (neurological disorders, anti-infectives, anti-cancer) and agrochemicals (fungicides, herbicides). chemimpex.com |

| 5-Methylpyrazin-2-amine (B1296693) | CC1=CN=C(N)C=N1 | Contains a primary amine directly on the ring and a methyl group. Lacks the aminomethyl side chain. | Intermediate for pharmaceuticals (neurological disorders) and agrochemicals (pesticides, herbicides). chemimpex.com |

Analytical Characterization Techniques for 5 Aminomethyl N Methylpyrazin 2 Amine and Its Synthesized Derivatives

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural assignment of pyrazine (B50134) derivatives. nih.gov One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques are employed to provide detailed information about the chemical environment of individual protons and carbons, as well as their connectivity.

¹H NMR: The proton NMR spectrum of a pyrazine derivative reveals characteristic signals for the aromatic protons on the pyrazine ring, as well as protons associated with substituents like aminomethyl and N-methyl groups. For instance, in related pyrazine compounds, aromatic protons typically appear as doublets or multiplets in the downfield region (δ 7.0-9.0 ppm). rsc.orgrsc.org The chemical shifts and coupling constants of these protons provide insights into their relative positions on the pyrazine ring. The methylene (B1212753) protons of the aminomethyl group would be expected to appear as a singlet or a multiplet, while the N-methyl protons would also produce a distinct singlet.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbon atoms of the pyrazine ring resonate at characteristic chemical shifts, which are influenced by the nature and position of the substituents. rsc.org For example, in N-aryl-2-aminopyrazine derivatives, the pyrazine ring carbons have been observed in the range of δ 130-155 ppm. rsc.org The carbon of the aminomethyl group and the N-methyl group would also have distinct signals in the aliphatic region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for Related Pyrazine and Amine Structures This table provides illustrative data from related compounds to indicate expected chemical shift regions.

| Compound/Fragment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

| N-(4-methoxyphenyl)pyrazin-2-amine | 8.10 (s, 1H), 8.04 (d, 1H), 7.92 (d, 1H) | 156.8, 153.2, 141.9, 134.3, 132.1 | rsc.org |

| N-benzylaniline | 7.37-7.26 (m, 5H), 4.30 (s, 2H) | 147.7, 139.0, 47.9 | rsc.org |

| 2-Amino-5-methylpyridine | 7.79 (d), 7.12 (d), 6.32 (d), 2.12 (s) | - | chemicalbook.com |

| 2-Methylpyrazine | 8.57 (d), 8.38 (d), 8.45 (d), 2.57 (s) | - | chemicalbook.com |

Note: The specific chemical shifts for 5-(aminomethyl)-N-methylpyrazin-2-amine would require experimental determination.

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The way a molecule breaks apart upon ionization can reveal the nature and location of its functional groups. For amino-containing compounds, common fragmentation pathways include the loss of small neutral molecules or radicals. miamioh.edudocbrown.info For pyrazine derivatives, the fragmentation can be influenced by the substituents on the ring. arkat-usa.org Analysis of these fragmentation patterns helps to confirm the proposed structure. For example, the mass spectrum of a related compound, N-(4-methoxyphenyl)pyrazin-2-amine, showed a calculated [M+H]⁺ ion at m/z 202.0975, which was in close agreement with the found value of 202.0973. rsc.org

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary and secondary amines, as well as C-H bonds of the methyl and methylene groups and the aromatic ring. The C=N and C=C stretching vibrations of the pyrazine ring would also be observable. nih.gov

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. Pyrazine and its derivatives exhibit characteristic UV absorptions. researchgate.net The position and intensity of these absorption bands can be influenced by the substituents on the pyrazine ring and the solvent used. researchgate.netresearchgate.net For instance, pyrazines are known to absorb UV light in the range of 220-270 nm and a less intense, more structured absorption between 290-380 nm. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of pharmaceutical compounds and related substances. helixchrom.com A variety of HPLC methods can be developed to assess the purity of this compound. Reversed-phase HPLC, using a C18 column, is a common approach for separating polar and non-polar compounds. unodc.orgnih.gov The choice of mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be optimized to achieve good separation of the target compound from any impurities. nih.gov The use of a UV detector allows for the quantification of the compound and its impurities based on their absorbance. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govresearchgate.net It is particularly useful for identifying and quantifying pyrazines in various matrices. nih.govresearchgate.netsigmaaldrich.com For the analysis of this compound, a suitable GC method would involve selecting an appropriate capillary column and temperature program to ensure good separation from any volatile impurities or starting materials. researchgate.net The retention time of the compound provides a means of identification, while the peak area can be used for quantification. The coupling of GC with MS provides both chromatographic separation and mass spectral data, allowing for confident identification of the compound and any co-eluting impurities. nih.govresearchgate.net

Table 2: Common Chromatographic Conditions for the Analysis of Related Amine and Pyrazine Compounds This table provides examples of chromatographic conditions that could be adapted for the analysis of this compound.

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Reference |

| HPLC | C18 (150 x 4.6 mm, 2.7 µm) | Water (pH 3):Methanol (50:50) | UV (254 nm) | nih.gov |

| GC | SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm) | Helium | Mass Spectrometer | sigmaaldrich.com |

| GC | DB-1, ZB-5MS, DB-624, ZB-WAXplus | Helium | Mass Spectrometer | nih.govresearchgate.net |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography stands as the gold standard for the unequivocal determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, thereby providing a complete and unambiguous depiction of the molecule's conformation and configuration in the solid state. For derivatives of this compound, particularly those containing chiral centers, X-ray crystallography is indispensable for establishing the absolute stereochemistry.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons within the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the crystal is generated. From this map, the positions of the individual atoms can be determined with high precision.

In the study of pyrazine derivatives, such as those related to aminopyrazine, researchers utilize X-ray crystallography to confirm the structure of newly synthesized compounds. rsc.org For instance, in the structural elucidation of related heterocyclic systems like 2-amino-5-methylpyridinium 3-aminobenzoate, detailed crystallographic data, including unit cell dimensions, space group, and refinement statistics, are meticulously reported to validate the molecular structure. researchgate.net This level of detail provides irrefutable proof of the compound's identity and spatial arrangement.

A key aspect of the crystallographic analysis of aminopyrazine derivatives is the examination of intermolecular interactions, such as hydrogen bonding. These interactions play a crucial role in defining the crystal packing and can influence the physicochemical properties of the solid material. For example, the analysis of the crystal structure of a 2-amino-5-methylpyridinium salt revealed an extensive two-dimensional network formed by N—H⋯O hydrogen bonds, which stabilizes the crystal lattice. researchgate.net Similar interactions would be anticipated for this compound and its derivatives, involving the primary and secondary amine groups as hydrogen bond donors and the pyrazine nitrogen atoms as acceptors.

The data obtained from an X-ray crystallographic experiment are typically presented in a standardized format, as illustrated in the hypothetical data table below for a derivative of this compound.

Table 1: Hypothetical X-ray Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₇H₁₁N₄O |

| Formula Weight | 183.20 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.543(2) Å, α = 90° |

| b = 12.121(3) Å, β = 105.34(3)° | |

| c = 9.034(2) Å, γ = 90° | |

| Volume | 901.2(4) ų |

| Z | 4 |

| Density (calculated) | 1.350 Mg/m³ |

| Absorption Coefficient | 0.095 mm⁻¹ |

| F(000) | 388 |

| Crystal Size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5432 |

| Independent reflections | 2058 [R(int) = 0.021] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.118 |

This table is illustrative and does not represent experimentally determined data for the specified compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements present in a sample of a chemical compound. The results of elemental analysis are used to confirm the empirical formula of a newly synthesized compound, providing a crucial check on its purity and identity. For derivatives of this compound, this technique is routinely employed to ensure that the synthesized product has the expected elemental composition.

The most common method for determining carbon, hydrogen, and nitrogen content is combustion analysis. A small, precisely weighed amount of the sample is combusted in a stream of oxygen at high temperature. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From the masses of these products, the percentage of each element in the original sample can be calculated.

In the synthesis of novel pyrazinamide (B1679903) derivatives, for example, elemental analysis is a standard characterization method. nih.gov The experimentally determined percentages of C, H, and N are compared with the values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the correctness of the assigned structure and the purity of the sample. nih.govmdpi.com

The results of elemental analysis are typically presented in a clear, tabular format, as shown in the hypothetical example below for a series of synthesized derivatives of this compound.

Table 2: Hypothetical Elemental Analysis Data for Synthesized Derivatives

This table is illustrative and does not represent experimentally determined data for the specified compounds.

Future Perspectives and Emerging Research Trajectories for 5 Aminomethyl N Methylpyrazin 2 Amine

Development of Novel and Efficient Synthetic Strategies

While specific synthetic routes for 5-(aminomethyl)-N-methylpyrazin-2-amine are not extensively detailed in current literature, future research is expected to focus on developing more efficient and sustainable synthetic methods. The synthesis of pyrazine (B50134) derivatives can be complex, and improving these processes is a key research goal. mdpi.com

Future strategies may include:

Automated Synthesis: The use of automated synthesizers, which has been successfully applied to create complex molecules like substituted piperazinones, could be adapted for the production of this compound. nih.gov This approach allows for precise control over reaction conditions and can improve safety and efficiency. nih.gov

Biomimetic Approaches: Inspired by the natural formation of pyrazines through the Maillard reaction or fermentation, researchers may explore biomimetic syntheses. mdpi.com For instance, the homodimerization of α-amino aldehydes, a method used to produce 2,5-disubstituted pyrazine alkaloids, could be a potential pathway. mdpi.com

Catalytic Amination: Developing novel catalytic systems for direct amination is a promising avenue. Research on the synthesis of 2,5-bis(aminomethyl)furan (B21128) (BAF) from 5-(hydroxymethyl)furfural (5-HMF) using bifunctional catalysts demonstrates a highly selective and efficient process that could be conceptually applied to pyrazine systems. rsc.orgresearchgate.net

One-Pot Reactions: Multi-step reactions conducted in a single pot can significantly improve efficiency. An approach used for synthesizing 2,5-bis(N-methyl-aminomethyl)furan in a one-pot, two-step reaction could serve as a model for developing a streamlined synthesis of this compound. rsc.org

Integration of Advanced Computational Methodologies in Design and Prediction

Computational chemistry offers powerful tools for predicting the properties and potential applications of molecules, reducing the time and cost of laboratory research. beilstein-journals.org For this compound, integrating advanced computational methodologies will be crucial for guiding future experimental work.

Key computational approaches include:

In Silico Screening and Molecular Docking: These methods are widely used to evaluate the potential biological activity of pyrazine derivatives. doaj.org By simulating the interaction of this compound with various biological targets, such as enzymes or receptors, researchers can predict its pharmacological potential. researchgate.netnih.gov For example, studies on other pyrazines have identified potential inhibitors of PIM-1 kinase, a target in cancer therapy. bibliomed.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can establish a mathematical relationship between the chemical structure of pyrazine derivatives and their biological activity. researchgate.net Such models could be developed for this compound to optimize its structure for a specific therapeutic target.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules, such as proteins. semanticscholar.org This can help in understanding its stability and binding mechanisms in a biological environment. semanticscholar.org

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is essential in drug discovery. In silico ADMET profiling can be used to assess the drug-like properties of this compound early in the research process. doaj.org

Exploration of Unconventional Reactivity and Transformation Pathways

Investigating novel chemical reactions and transformations of this compound can lead to the discovery of new compounds and materials. The electron-deficient nature of the pyrazine ring, combined with its functional groups, offers opportunities for unique chemical reactivity.

Future research could explore:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful tool in modern organic synthesis. Iron-catalyzed C-H functionalization has been successfully used on electron-deficient heterocycles like pyrazines and could be applied to introduce new substituents onto the this compound core, creating a library of novel derivatives. mdpi.com

Photoinduced Reactions: Photochemistry can enable transformations that are difficult to achieve through traditional thermal methods. The study of photoinduced reactions of nitroarenes to form α-amino ketones showcases how light can be used to mediate complex bond formations, a strategy that could be explored with pyrazine systems. acs.org

Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is susceptible to nucleophilic attack. Exploring SNAr reactions with various nucleophiles could lead to a diverse range of substituted pyrazines with potentially interesting properties. This approach has been used in the synthesis of related heterocyclic compounds. mdpi.com

Oxidation and Reduction Reactions: The reactivity of the pyrazine core and its substituents towards oxidizing and reducing agents can be systematically studied. For instance, the oxidation of related methoxypyrazines can form corresponding oxides, while reduction can yield more basic amines. evitachem.com

Expansion into Interdisciplinary Research Domains (e.g., catalysis, sensing)

The structural features of this compound make it a candidate for applications beyond traditional organic chemistry, extending into materials science, catalysis, and chemical sensing.

Potential interdisciplinary applications include:

Catalysis: The nitrogen atoms in the pyrazine ring and the aminomethyl group can act as coordination sites for metal ions. This suggests that this compound could serve as a ligand in the design of novel metal complexes for catalysis. Gold(III) complexes with pyrazine-containing ligands have shown potential as anticancer and antimicrobial agents, indicating the value of such structures in coordination chemistry. mdpi.com

Materials Science: Pyrazine-based compounds are of interest for developing functional materials. Pyrazine polymers have been synthesized for use in optical and photovoltaic devices. lifechemicals.com Future work could investigate the polymerization of this compound or its incorporation into larger polymer backbones to create new materials with specific electronic or light-responsive properties.

Chemical Sensing: The ability of the amino groups and pyrazine nitrogens to bind to analytes, potentially leading to a change in a measurable signal (e.g., color or fluorescence), makes this compound a candidate for the development of chemical sensors. This would involve designing systems where the binding event is transduced into an observable output.

Q & A

Q. What are the common synthetic routes for preparing 5-(aminomethyl)-N-methylpyrazin-2-amine?

The synthesis typically involves nucleophilic substitution or reductive amination. For example:

- Substitution reactions : Reacting halogenated pyrazine derivatives (e.g., 5-bromo-N-methylpyrazin-2-amine) with ammonia or amines under basic conditions (e.g., K₂CO₃ in DMF) to introduce the aminomethyl group .

- Reductive amination : Using formaldehyde and a reducing agent (e.g., NaBH₃CN) to functionalize the pyrazine core . Purification often employs column chromatography or recrystallization .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., methyl and aminomethyl groups) and confirm regioselectivity .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for understanding bioactivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step synthesis?

- Solvent and base selection : Polar aprotic solvents (e.g., DMF) and mild bases (e.g., K₂CO₃) enhance substitution efficiency while minimizing side reactions .

- Temperature control : Heating at 80–100°C accelerates nucleophilic substitution but requires monitoring to prevent decomposition .

- Catalyst use : Palladium catalysts in cross-coupling reactions improve regioselectivity for aminomethyl group introduction .

- Yield data : Comparative studies show DMF/K₂CO₃ systems achieve ~75% yield, while reductive amination offers ~65% .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound derivatives?

- Comparative SAR studies : Analyze analogs (e.g., 5-bromo or chloro derivatives) to isolate substituent effects on activity .

- Molecular docking : Simulate interactions with target receptors (e.g., enzymes or GPCRs) to identify binding motifs and explain variability .

- In vitro assays : Use dose-response curves and selectivity panels to differentiate true activity from assay artifacts .

- Case study : Pyrazine derivatives with electron-withdrawing groups (e.g., -Br) show reduced receptor affinity compared to aminomethyl-substituted analogs .

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

- Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer substitution to the desired position .

- Metal-mediated reactions : Copper or palladium catalysts enable selective C-H functionalization at the 5-position .

- Computational modeling : DFT calculations predict reactive sites on the pyrazine ring, guiding experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.